n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine
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Overview
Description
n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine is a chemical compound with the molecular formula C13H26N2 and a molecular weight of 210.36 g/mol . This compound is characterized by the presence of cyclohexyl, cyclopropyl, and methyl groups attached to a propane-1,3-diamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine typically involves the reaction of cyclohexylamine, cyclopropylamine, and methylamine with propane-1,3-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The starting materials are fed into the reactor in a controlled manner, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl halides, sulfonyl halides
Major Products Formed
Oxidation: Amine oxides
Reduction: Corresponding amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In medicinal applications, it may interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine
- n1-Cyclohexyl-n3-cyclopropyl-n1-ethylpropane-1,3-diamine
- n1-Cyclohexyl-n3-cyclopropyl-n1-methylbutane-1,3-diamine
Uniqueness
This compound is unique due to the specific combination of cyclohexyl, cyclopropyl, and methyl groups attached to the propane-1,3-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C13H26N2 |
---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
N'-cyclohexyl-N-cyclopropyl-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C13H26N2/c1-15(13-6-3-2-4-7-13)11-5-10-14-12-8-9-12/h12-14H,2-11H2,1H3 |
InChI Key |
LVPGZRBGUKUDEO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCNC1CC1)C2CCCCC2 |
Origin of Product |
United States |
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